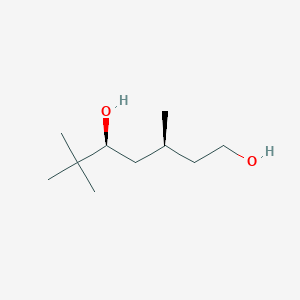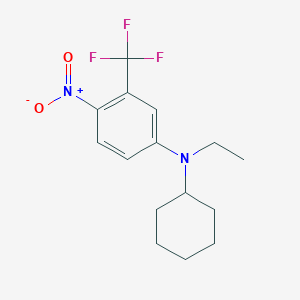
(3S,5S)-3,6,6-trimethylheptane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-3,6,6-trimethylheptane-1,5-diol is an organic compound with a unique structure characterized by the presence of two hydroxyl groups and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,6,6-trimethylheptane-1,5-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the reduction of a precursor ketone using a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from -10°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reduction reactions, and advanced purification techniques like distillation or crystallization are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-3,6,6-trimethylheptane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂) in an inert solvent like dichloromethane.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,5S)-3,6,6-trimethylheptane-1,5-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Mécanisme D'action
The mechanism of action of (3S,5S)-3,6,6-trimethylheptane-1,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the molecule plays a crucial role in determining its biological effects and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,5R)-3,6,6-trimethylheptane-1,5-diol
- (3R,5S)-3,6,6-trimethylheptane-1,5-diol
- (3R,5R)-3,6,6-trimethylheptane-1,5-diol
Uniqueness
(3S,5S)-3,6,6-trimethylheptane-1,5-diol is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its stereoisomers, this compound may exhibit different physical and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
531559-37-2 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
(3S,5S)-3,6,6-trimethylheptane-1,5-diol |
InChI |
InChI=1S/C10H22O2/c1-8(5-6-11)7-9(12)10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
FUAFTPHAAKIVKB-IUCAKERBSA-N |
SMILES isomérique |
C[C@@H](CCO)C[C@@H](C(C)(C)C)O |
SMILES canonique |
CC(CCO)CC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)

![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)



![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
